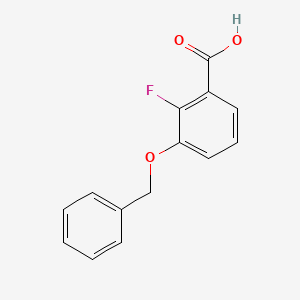

3-(Benzyloxy)-2-fluorobenzoic acid

Description

3-(Benzyloxy)-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the 3-position and a fluorine atom at the 2-position of the benzoic acid scaffold. The fluorine atom enhances electron-withdrawing effects, modulating acidity and reactivity, while the benzyloxy group introduces steric bulk and lipophilicity, influencing solubility and biological interactions.

Properties

IUPAC Name |

2-fluoro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSBOOGCJQDNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271824 | |

| Record name | Benzoic acid, 2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186584-65-6 | |

| Record name | Benzoic acid, 2-fluoro-3-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186584-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-fluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzoic acid.

Formation of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with benzyl alcohol in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzyloxy group can be reduced to a benzyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

Oxidation: Benzyloxybenzoic acid derivatives.

Reduction: Benzyl-substituted benzoic acid derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Benzoic Acid Derivatives

*Inferred structure based on naming conventions. †Predicted pKa from analogous compounds .

Key Insights:

- Electron-withdrawing groups (EWGs): Fluorine at the 2-position increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. For example, 2-fluoro-3-hydroxybenzoic acid has a predicted pKa of ~1.82, significantly lower than non-fluorinated benzoic acids (pKa ~4.2) .

- Steric effects: Bulky substituents like benzyloxy reduce reactivity in coupling reactions (e.g., Suzuki-Miyaura) compared to smaller alkoxy groups (e.g., butoxy) .

Table 2: Reactivity Profiles of Boronic Acid Derivatives

Key Insights:

- Boron-containing analogs: Boronic acids with benzyloxy groups (e.g., 3-(Benzyloxy)-2,6-difluorophenylboronic acid) are critical in synthesizing kinase inhibitors, as seen in DYRK1A/B-targeted compounds .

- Halogenated derivatives: Chlorine or bromine substituents (e.g., 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid) enable further functionalization via nucleophilic substitution .

Table 3: Bioactivity of Selected Fluorinated Benzoic Acids

Key Insights:

Biological Activity

3-(Benzyloxy)-2-fluorobenzoic acid (CAS No. 186584-65-6) is an organic compound characterized by its unique structural features, including a benzyloxy group and a fluorine atom. This compound is a derivative of benzoic acid and has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C14H11FO3

- Molecular Weight: 250.24 g/mol

- Structure:

- The compound features a benzyloxy group at the 3-position and a fluorine atom at the 2-position of the benzene ring, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: The compound has been studied for its potential to inhibit cancer cell growth.

- Antimicrobial Activity: It shows promise against certain bacterial strains.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the benzyloxy group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. Furthermore, the fluorine substituent can influence electronic properties, thereby modulating binding affinity to enzymes or receptors.

Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines revealed significant inhibition of cell proliferation. The compound was tested against various cancer types, demonstrating IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

In antimicrobial studies, the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition Studies

Research has indicated that this compound acts as an inhibitor for certain enzymes, including acetylcholinesterase (AChE). Inhibition studies revealed an IC50 value of approximately 0.29 μM against Electric Eel AChE, suggesting potential applications in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)benzoic acid | Lacks fluorine | Moderate antimicrobial properties |

| 2-Fluorobenzoic acid | Lacks benzyloxy group | Limited anticancer activity |

| 3-(Methoxy)-2-fluorobenzoic acid | Similar structure | Lower enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.